3,6-Dibromo-5-fluoro-1H-indazole
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Overview
Description
“3,6-Dibromo-5-fluoro-1H-indazole” is a chemical compound with the CAS Number: 1286734-81-3 . It has a molecular weight of 293.92 . It is a solid substance that is stored at ambient temperature .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Molecular Structure Analysis
The IUPAC name for this compound is 3,6-dibromo-5-fluoro-1H-indazole . The InChI code provides a specific string of characters that represents the molecular structure of the compound .
Chemical Reactions Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .
Physical And Chemical Properties Analysis
“3,6-Dibromo-5-fluoro-1H-indazole” is a solid substance that is stored at ambient temperature . It has a molecular weight of 293.92 .
Scientific Research Applications
Overview
Indazole Derivatives in Therapeutic Applications
Indazole derivatives, including 3,6-Dibromo-5-fluoro-1H-indazole, have found promising applications in various therapeutic areas. The structural versatility of indazoles has led to the discovery of compounds with significant anticancer and anti-inflammatory activities. These derivatives have also shown potential in treating disorders involving protein kinases and neurodegeneration. The pharmacological importance of the indazole scaffold is highlighted by its role in forming the basic structure of compounds with therapeutic value. The exploration of indazole derivatives has been driven by their promising biological activities and potential as novel therapeutic agents (Denya, Malan, & Joubert, 2018).
Recent Advances in Synthetic Strategies
The development of new synthetic strategies for indazoles, including 3,6-Dibromo-5-fluoro-1H-indazole, emphasizes the compound's importance in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as powerful tools for constructing functionalized indazole derivatives. These methodologies allow for the synthesis of indazoles with improved functional flexibility, structural complexity, and medicinal applications. The advancements in synthetic protocols highlight the ongoing interest in indazole derivatives for their versatile applications in drug development and other areas of chemistry (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds . These reactions could potentially influence the interaction of the compound with its targets.
properties
IUPAC Name |
3,6-dibromo-5-fluoro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGCSECGRMBGOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-5-fluoro-1H-indazole |
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